molecular formula C8H13N3O B1433124 {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol CAS No. 1384430-58-3

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

Cat. No.: B1433124
CAS No.: 1384430-58-3
M. Wt: 167.21 g/mol
InChI Key: UDYCPDPVMWJYTO-UHFFFAOYSA-N
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Description

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

  • Molecular Structure and Spectroscopy Studies :

    • The molecular structure of similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been determined using single-crystal X-ray diffraction and FT-IR spectroscopy. These studies provide insights into the bonding and electronic properties of such molecules (Gumus et al., 2018).
    • Spectroscopic studies on similar compounds, like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, reveal that molecular organization is altered in different solvents and concentrations (Matwijczuk et al., 2018).
  • Synthesis and Chemical Reactions :

    • Research has been conducted on the synthesis of novel compounds through reactions like dipolar cycloaddition, which are useful for creating complex structures with potential applications in pharmacology and material science (Chrovian et al., 2018).
    • The development of regio- and diastereoselective synthesis methods for triazolo-thiadiazines and thiadiazoles indicates the potential for creating diverse compounds with varying properties (Mohammadlou & Halimehjani, 2022).
  • Application in Coordination Chemistry :

    • Studies have explored the formation of polynuclear Copper(II) complexes with ligands containing pyridyl and 1,2,4-triazolyl rings, indicating potential applications in catalysis and material science (Bazhina et al., 2019).

Biochemical Analysis

Biochemical Properties

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with c-Met kinase, an enzyme involved in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa by interfering with their signaling pathways . This compound can also modulate gene expression, leading to changes in the production of proteins involved in cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes such as c-Met kinase, leading to enzyme inhibition . This inhibition can result in the downregulation of signaling pathways that promote cell proliferation and survival. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, highlighting the importance of studying its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.

Properties

IUPAC Name

(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-9-10-8-3-2-7(5-12)4-11(6)8/h7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCPDPVMWJYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 2
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 3
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 4
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 5
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 6
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

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